Fmoc-D-2-Fluoro-4-chlorophe
Description
Context of Non-Canonical Amino Acid Integration in Peptide Science
The integration of non-canonical amino acids is a powerful strategy to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor bioavailability. nih.gov By introducing novel side chains and backbone modifications, researchers can fine-tune the structural and functional properties of peptides. nih.gov This includes enhancing their stability, modulating their conformation, and introducing new functionalities for applications in drug discovery, chemical biology, and materials science. rsc.orgeurpepsoc.com The use of ncAAs allows for the creation of peptidomimetics, which mimic the structure of natural peptides but possess improved pharmacological profiles. nih.gov
Significance of Halogenated Phenylalanine Derivatives in Bioactive Peptide Design
The incorporation of halogen atoms, particularly fluorine and chlorine, into the phenylalanine scaffold has profound effects on the resulting peptide's properties. mdpi.com Halogenation can influence lipophilicity, which in turn affects membrane permeability and interactions with biological targets. mdpi.com The electron-withdrawing nature of halogens can also alter the electronic environment of the aromatic ring, potentially leading to stronger binding interactions with receptors. mdpi.com
Research has shown that halogenated amino acids can enhance the thermal and proteolytic stability of peptides. mdpi.com For instance, the introduction of fluorinated phenylalanine derivatives has been observed to influence the folding kinetics and morphology of amyloid fibrils. fu-berlin.de Furthermore, halogenation is a strategy employed in nature, with various marine organisms producing secondary metabolites containing halogenated amino acids that exhibit potent bioactivity. nih.gov This natural precedent underscores the potential of synthetic halogenated amino acids in developing new antimicrobial and anticancer peptides. nih.govencyclopedia.pub
Role of D-Amino Acid Stereochemistry in Advanced Peptide Research
The vast majority of naturally occurring amino acids are in the L-configuration. The incorporation of their mirror images, D-amino acids, into peptide chains offers significant advantages. jpt.com Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. frontiersin.orgnih.gov This increased stability can lead to a longer half-life in biological systems, a crucial attribute for therapeutic peptides. mdpi.com
Furthermore, the presence of a D-amino acid can induce specific secondary structures, such as turns or helices, which may be critical for biological activity. nih.gov In some cases, the D-enantiomer is essential for receptor recognition and binding. mdpi.com The strategic placement of D-amino acids can also be used to control the self-assembly of peptides into nanostructured hydrogels with potential applications in drug delivery and tissue engineering. nih.gov
Referenced Compounds
| Compound Name |
| Fmoc-D-2-Fluoro-4-chlorophenylalanine |
| L-phenylalanine |
| D-phenylalanine |
| Fmoc-4-chloro-L-phenylalanine |
| Fmoc-D-Phe(4-Cl)-OH |
| Fmoc-2-chloro-4-fluoro-D-phenylalanine |
| 4-Fluorophenylalanine, D- |
| 3-Bromo-5-chlorotyrosine |
| 2-indanyl-l-Glycine |
| 4-benzoyl-l-phenyl alanine |
| 2-amino indane-2-carboxylic acid |
| alanine |
| proline |
| 4'ethynyl-p-benzoyl-l-phenylalanine |
| Nε-Boc-l-lysine |
| D-glutamic acid |
| D-alanine |
| D-serine |
| D-aspartic acid |
| D-tyrosine |
| L-threonine |
| L-proline |
| D-valine |
| sarcosine |
| N-methylvaline |
| D-Asp |
| D-Ser |
| D-Tyr |
| N-α-(9-Fluorenylmethyloxycarbonyl)-D-4-chlorophenylalanine |
| Nateglinide |
| PPACK |
| D-Glu |
| Fmoc-D-Cha-OH |
| Boc-Aib-OH |
| H-Aib-OH |
| H-Chg-OH |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUFIDCGQXZES-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Incorporation of Fmoc D 2 Fluoro 4 Chlorophe into Peptidic Constructs
Site-Specific Integration Strategies within Defined Peptide Sequences
The site-specific incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. uci.edu The synthesis is performed on an insoluble resin support, and the peptide is built one amino acid at a time. altabioscience.com
The core steps for integration are as follows:
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed. This is typically achieved using a solution of 20% piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comuci.edu The cleavage of the Fmoc group exposes a free amine on the peptide chain, ready for the next coupling step. uci.edu The progress of this step can be monitored as the released fluorene (B118485) group has a strong UV absorption. nih.gov
Amino Acid Activation: The carboxylic acid group of the incoming Fmoc-D-2-Fluoro-4-chlorophenylalanine must be activated to facilitate the formation of a peptide bond. americanpeptidesociety.org This is accomplished by using a variety of coupling reagents. The choice of reagent is critical as it influences both coupling efficiency and the risk of side reactions like racemization. americanpeptidesociety.orgnih.gov
Coupling: The activated Fmoc-D-2-Fluoro-4-chlorophenylalanine is then added to the resin, where it couples with the free amine of the peptide chain, thus elongating the sequence. americanpeptidesociety.org The reaction is allowed to proceed for a sufficient duration to ensure complete incorporation.
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products before the next synthesis cycle begins.
This cycle is repeated until the desired peptide sequence is fully assembled. The use of the Fmoc/tBu protection strategy is common, where the Fmoc group is base-labile and the side-chain protecting groups are acid-labile, allowing for selective deprotection at each step. altabioscience.comrsc.org
Influence of Fmoc-D-2-Fluoro-4-chlorophe on Peptide Elongation and Chain Assembly Dynamics
The successful elongation of the peptide chain depends heavily on the coupling efficiency at each step. americanpeptidesociety.org The incorporation of unnatural amino acids like Fmoc-D-2-Fluoro-4-chlorophenylalanine can present unique challenges. The bulky and hydrophobic nature of the di-halogenated phenyl side chain can influence the reaction kinetics.
Addressing Challenges in Fmoc SPPS with Halogenated Unnatural Amino Acids
The use of halogenated unnatural amino acids in Fmoc-SPPS can exacerbate common challenges such as peptide aggregation and racemization. americanpeptidesociety.orgpeptide.com Careful optimization of synthesis protocols is necessary to ensure the integrity and purity of the final peptide product.
Peptide chain aggregation is a primary cause of synthetic failure, particularly for hydrophobic sequences or peptides longer than 20 amino acids. sigmaaldrich.compeptide.com The growing peptide chain can fold into secondary structures (like β-sheets) that self-associate through hydrogen bonding, rendering the reactive sites inaccessible. nih.govpeptide.com The hydrophobic nature of the 2-fluoro-4-chlorophenyl side chain can contribute to this phenomenon. sigmaaldrich.com When aggregation occurs, the resin may fail to swell properly, and both coupling and deprotection reactions can become slow or incomplete. peptide.com
Several strategies have been developed to disrupt the hydrogen bonding that causes aggregation and improve the synthesis of these "difficult sequences." sigmaaldrich.compeptide.com
| Strategy | Description | Key Advantages |
| Chaotropic Salts | Adding salts like NaClO₄, LiCl, or KSCN to the coupling mixture or using them in wash solutions. sigmaaldrich.compeptide.com | Disrupts hydrogen bonding networks. |
| Solvent Modification | Using alternative solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) or ethylene (B1197577) carbonate. sigmaaldrich.compeptide.com | Improves solvation of the peptide chain. |
| Elevated Temperature / Microwave | Performing coupling reactions at higher temperatures or using microwave irradiation. peptide.comnih.gov | Can accelerate reaction rates and disrupt secondary structures. |
| Backbone Protection | Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid residue every six to seven residues. peptide.com | Effectively prevents the hydrogen bonding that leads to aggregation. peptide.com |
| Pseudoproline Dipeptides | Substituting a serine or threonine residue and its preceding amino acid with a corresponding pseudoproline dipeptide. sigmaaldrich.compeptide.com | Acts as a structure-breaker, disrupting the formation of secondary structures during assembly. The native sequence is restored during final cleavage. sigmaaldrich.com |
Racemization, the conversion of the L-amino acid to its D-epimer, is a significant side reaction during peptide synthesis. americanpeptidesociety.org It occurs during the activation of the amino acid's carboxyl group, which can lead to the formation of a racemizable intermediate. nih.govpeptide.com The incorporation of the incorrect stereoisomer can drastically reduce or eliminate the biological activity of the final peptide. americanpeptidesociety.org While certain amino acids like histidine and cysteine are especially prone to racemization, any amino acid can be affected, particularly under harsh conditions. peptide.comnih.gov
The extent of racemization is highly dependent on the coupling reagent, the base used, and reaction conditions such as temperature. nih.govmdpi.com
| Control Method | Description | Impact on Racemization |
| Additive Inclusion | Adding benzotriazole (B28993) derivatives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Chloro-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction. peptide.com | Suppresses the formation of the racemizable intermediate. peptide.com HOBt is a proven additive to suppress epimerization when used with carbodiimide (B86325) coupling agents like DCC or EDC. mdpi.com |
| Choice of Coupling Reagent | Utilizing specific coupling reagents known for low racemization potential. For example, diisopropylcarbodiimide (DIC) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to minimize racemization for some amino acids. nih.gov | The coupling reagent directly influences the stability of the activated intermediate. nih.gov |
| Temperature Control | Performing the coupling reaction at lower temperatures. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C has been shown to limit racemization for susceptible amino acids. nih.govresearchgate.net | Higher temperatures can accelerate the rate of racemization. researchgate.net |
| Base Selection | Using a hindered amine base like collidine (2,4,6-trimethylpyridine) during the coupling reaction. nih.govresearchgate.net | The choice of base can influence the rate of proton abstraction from the α-carbon, which is a key step in the racemization mechanism. mdpi.com |
By carefully selecting the coupling reagents, additives, and reaction conditions, the risk of racemization during the incorporation of Fmoc-D-2-Fluoro-4-chlorophenylalanine can be effectively managed. peptide.comnih.gov
Investigation of Structural and Functional Modulations Induced by Fmoc D 2 Fluoro 4 Chlorophe
Conformational Effects on Peptide Secondary and Tertiary Structures
The introduction of halogen atoms, such as fluorine and chlorine, onto the phenyl ring of phenylalanine can exert significant control over peptide conformation. The size, electronegativity, and position of these halogens modify local steric and electronic environments, which in turn can dictate the folding of the entire peptide backbone.
The substitution of hydrogen with fluorine and chlorine at the ortho and para positions of the phenylalanine ring introduces potent electronic effects. Both fluorine and chlorine are highly electronegative and act as electron-withdrawing groups, which modulates the electron density of the aromatic ring. This alteration can influence non-covalent interactions that stabilize secondary structures. For instance, studies on cyclic peptides containing 4-substituted phenylalanine residues have shown that electron-withdrawing substituents can impact CH⋯π interactions. nih.govrsc.org These interactions, between the aromatic ring and other parts of the peptide, can affect the flexibility of the amino acid side chain, which has an entropic influence on the peptide's conformational equilibrium. nih.govrsc.org
While the replacement of hydrogen with fluorine is often considered isosteric, the cumulative effect of multiple halogen substitutions can drastically alter the chemical properties of peptides. nih.gov The presence of both a 2-fluoro and a 4-chloro substituent is expected to restrict the rotational freedom of the Cα–Cβ bond in the phenylalanine side chain, thereby influencing the peptide's preference for specific dihedral angles (χ1 and χ2). This restriction can favor or disfavor the adoption of ordered structural motifs like α-helices or β-sheets, although the precise outcome is context-dependent on the surrounding peptide sequence. Halogenation has been shown to be an effective strategy for tailoring the supramolecular organization of dipeptides, indicating its powerful role in controlling higher-order structures. acs.org
Impact on Peptide-Ligand and Protein-Protein Interaction Modalities
The halogen atoms on 2-Fluoro-4-chlorophenylalanine can profoundly affect the way a peptide interacts with its biological targets, such as receptors or other proteins. These effects stem from changes in hydrophobicity, the introduction of new potential non-covalent interactions, and alterations in the electronic nature of the aromatic ring.
Halogenation is a well-established tool for modulating the binding affinity of ligands. mdpi.com The introduction of fluorine and chlorine generally increases the hydrophobicity of the phenylalanine side chain. This enhanced hydrophobicity can strengthen interactions within hydrophobic pockets of target proteins, potentially increasing binding affinity. A study on the amyloidogenic peptide NFGAIL demonstrated a clear correlation between the hydrophobicity of incorporated halogenated phenylalanine analogues and the kinetics of peptide aggregation, a process driven by peptide-peptide interactions. nih.gov
The table below, derived from data on various Fmoc-protected halogenated phenylalanine analogues, illustrates the impact of halogenation on hydrophobicity, as measured by HPLC retention time. nih.gov
| Compound | HPLC Retention Time (t R) [min] |
| Fmoc-Phe-OH | 14.38 |
| Fmoc-[4F]Phe-OH | 15.81 |
| Fmoc-[2,3,4,5,6F]Phe-OH | 18.57 |
| Fmoc-[4I]Phe-OH | 19.99 |
Furthermore, halogen atoms, particularly chlorine, can participate in halogen bonding—a specific non-covalent interaction where the halogen acts as an electrophilic species. This interaction can add to the binding energy and provide greater selectivity for a target receptor over others. nih.gov The combination of modified hydrophobicity, steric profile, and the potential for halogen bonding can thus be used to fine-tune the binding affinity and selectivity of a peptide. mdpi.com For example, halogenation of a tyrosine residue was shown to improve the binding affinity of an antibody fragment for its antigen tenfold. mdpi.com
Modulation of Peptide Bioavailability and Enzymatic Stability through Halogenation
A major hurdle in the development of peptide-based therapeutics is their typically low bioavailability, often due to rapid degradation by proteases. Incorporating non-natural amino acids like D-2-Fluoro-4-chlorophenylalanine is a key strategy to overcome this limitation. mdpi.com
Role of Halogen-Aromatic Interactions and Electronic Effects
The electronic properties of the 2-fluoro and 4-chloro substituents are critical to their influence on peptide structure and function. Both atoms are electron-withdrawing, which lowers the π-electron density of the phenylalanine aromatic ring. nih.govresearchgate.net This modulation of the ring's electronic character has direct consequences for its interactions.
A key interaction involving phenylalanine is the CH⋯π interaction, which contributes to the stability of folded peptide structures. Research on cyclic peptides has demonstrated a linear relationship between the conformational free energies and the Hammett constants (a measure of the electronic effect of substituents) of groups at the 4-position of phenylalanine. nih.govrsc.org
| Substituent Type at Para-Position | Electronic Effect | Strength of CH⋯π Interaction | Effect on Side Chain Flexibility | Impact on Peptide Folding |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases π-electron density | Stronger | Reduced (more rigid) | Promoted (lower entropic cost) |
| Electron-Withdrawing (e.g., -F, -Cl, -NO₂) | Decreases π-electron density | Weaker or Absent | Increased (more flexible) | Disfavored (higher entropic cost) |
This table is based on findings from studies on 4-substituted phenylalanines in a cyclic peptide model. nih.govrsc.org
In the case of 2-Fluoro-4-chlorophenylalanine, the strong electron-withdrawing nature of both halogens would significantly reduce the ring's π-electron density. According to the model above, this would weaken its ability to participate as the electron-rich partner in CH⋯π interactions, potentially leading to increased side-chain flexibility and an entropic penalty for folding into certain conformations. nih.gov Concurrently, the polarized halogen atoms can act as donors for hydrogen bonds or halogen bonds, introducing new, stabilizing interactions that can influence the peptide's structure and its binding to other molecules. nih.govmdpi.com
Applications of Fmoc D 2 Fluoro 4 Chlorophe in Advanced Chemical Biology and Medicinal Chemistry Research
Design and Development of Peptide-Based Therapeutic Modulators
The introduction of Fmoc-D-2-Fluoro-4-chlorophenylalanine into peptide sequences can significantly impact their biological activity, making it a valuable component in the design of novel therapeutic agents. The unique substitution pattern of this amino acid can enhance binding affinity, improve selectivity for specific biological targets, and increase resistance to enzymatic degradation, thereby prolonging the peptide's therapeutic effect.
Receptor Agonists and Antagonists
The design of peptide-based receptor agonists and antagonists is a cornerstone of drug discovery. The specific conformation and electronic properties of a peptide ligand are critical for its interaction with a receptor. The incorporation of D-2-Fluoro-4-chlorophenylalanine can alter the peptide's three-dimensional structure and electrostatic interactions with the receptor's binding pocket.
While direct studies on peptides containing D-2-Fluoro-4-chlorophenylalanine are not extensively documented in publicly available literature, the principles of using halogenated phenylalanines to modulate receptor activity are well-established. For instance, the substitution of tyrosine with novel phenylalanine analogues has been shown to convert a δ opioid receptor antagonist into a potent agonist. This highlights how modifications to the aromatic ring can drastically alter the signaling outcome. The electronic and steric influence of the fluoro and chloro substituents in D-2-Fluoro-4-chlorophenylalanine can be similarly exploited to fine-tune the interactions of a peptide with its target receptor, potentially leading to the development of highly selective and potent agonists or antagonists for a range of receptors, such as G protein-coupled receptors (GPCRs).
| Parameter | Effect of Halogenation | Potential Impact on Receptor Ligands |
| Conformation | Alters peptide backbone and side-chain orientation | Modulates binding affinity and signaling (agonist vs. antagonist activity) |
| Electronics | Modifies electrostatic interactions with the receptor | Enhances binding specificity and potency |
| Metabolic Stability | Increases resistance to proteolytic degradation | Prolongs the in vivo half-life of the peptide therapeutic |
Enzyme Inhibitors
Peptides and peptidomimetics are frequently designed as enzyme inhibitors for various therapeutic targets. The incorporation of fluorinated amino acids can be particularly advantageous in this context. The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, potentially enhancing interactions with the enzyme's active site.
Research on dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism, has shown that dipeptides containing tryptophan can act as potent inhibitors. alchempharmtech.com The mode of inhibition can be competitive or non-competitive, suggesting different binding interactions within the enzyme. alchempharmtech.com While specific studies on D-2-Fluoro-4-chlorophenylalanine-containing peptide inhibitors are scarce, the principles suggest its potential utility. The halogenated phenyl ring could occupy hydrophobic pockets within the enzyme's active site, while the electronic perturbations introduced by the fluorine and chlorine atoms could lead to stronger binding interactions, resulting in potent and selective enzyme inhibition. For instance, fluorinated ketones are known to form stable transition state analogue complexes with serine proteases.
Utility in Peptidomimetic Design and Conformational Constraint Studies
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. The incorporation of unnatural amino acids like D-2-Fluoro-4-chlorophenylalanine is a key strategy in peptidomimetic design. The D-configuration of the amino acid, combined with the substituted phenyl ring, can introduce significant conformational constraints on the peptide backbone.
These constraints can lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity. For example, studies on peptides containing dehydrophenylalanine have demonstrated how specific residues can induce the formation of β-turn structures, which are common recognition motifs in biological systems. chemimpex.com The bulky and electronically modified side chain of D-2-Fluoro-4-chlorophenylalanine can similarly be used to stabilize specific secondary structures, providing valuable insights into the relationship between peptide conformation and biological activity. Such conformationally constrained peptides are not only potent therapeutics but also valuable tools for probing receptor-ligand interactions.
Development of Biochemical Probes and Chemical Tools
The unique properties of the fluorine atom make D-2-Fluoro-4-chlorophenylalanine an excellent candidate for the development of biochemical probes and chemical tools to study complex biological processes.
Leveraging Fluorine as an NMR Spectroscopic Probe (e.g., 19F NMR for mechanistic studies)
Fluorine-19 (¹⁹F) is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, with a large chemical shift dispersion that is highly sensitive to the local electronic environment. This makes ¹⁹F NMR an ideal tool for studying peptide and protein structure, dynamics, and interactions.
By incorporating D-2-Fluoro-4-chlorophenylalanine into a peptide, the fluorine atom can serve as a non-invasive probe. Changes in the ¹⁹F NMR chemical shift can provide detailed information about:
Peptide-protein interactions: Binding of the fluorinated peptide to its target protein will alter the local environment of the fluorine atom, resulting in a change in its chemical shift.
Conformational changes: Alterations in the peptide's conformation, either spontaneous or induced by ligand binding, can be monitored by observing the ¹⁹F NMR signal.
Enzyme kinetics: The enzymatic processing of a fluorinated substrate can be followed in real-time using ¹⁹F NMR, providing mechanistic insights into the catalytic process.
| Application of ¹⁹F NMR | Information Gained |
| Ligand Binding | Determination of binding affinity and kinetics |
| Protein Folding | Monitoring conformational changes and dynamics |
| Enzyme Mechanism | Real-time tracking of substrate turnover and inhibitor binding |
Applications in Protein Engineering and Site-Specific Bioconjugation
The ability to incorporate unnatural amino acids at specific sites in a protein is a powerful technique in protein engineering. While methods for the site-specific incorporation of various phenylalanine analogues, such as p-fluoro-phenylalanine, into proteins expressed in E. coli have been developed, specific examples utilizing D-2-Fluoro-4-chlorophenylalanine are not readily found in the literature. nih.gov However, the existing methodologies could likely be adapted for this purpose.
The site-specific incorporation of D-2-Fluoro-4-chlorophenylalanine would allow for the introduction of a unique chemical handle into a protein. The chlorine atom, for instance, could potentially be used as a site for specific chemical modifications or bioconjugation reactions, although this application is less common than exploiting other functional groups. More established bioconjugation strategies often rely on click chemistry or reactions targeting specific amino acid side chains like tyrosine. Nevertheless, the presence of the halogenated phenyl ring provides a unique spectroscopic and structural probe that can be used to study protein structure and function in detail.
Analytical and Spectroscopic Characterization Methodologies for Fmoc D 2 Fluoro 4 Chlorophe and Its Peptide Conjugates
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography is the cornerstone for assessing the purity of Fmoc-D-2-Fluoro-4-chlorophenylalanine and for monitoring its incorporation during solid-phase peptide synthesis (SPPS). The technique separates the target compound from impurities and reaction by-products based on differential partitioning between a stationary phase and a mobile phase.
Reverse-phase HPLC (RP-HPLC) is the most common modality for this application. The nonpolar nature of the Fmoc protecting group and the aromatic side chain of the phenylalanine derivative allows for strong retention on a hydrophobic stationary phase, such as a C18 column. A gradient elution is typically employed, starting with a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the concentration of an organic modifier (e.g., acetonitrile with 0.1% trifluoroacetic acid). This ensures the elution of components with varying polarities.
Purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total integrated peak area detected, typically by UV absorbance at 254 nm or 280 nm where the Fmoc group and the phenyl ring exhibit strong chromophoric properties. For Fmoc-D-2-Fluoro-4-chlorophenylalanine, purities are typically expected to be ≥98%. sigmaaldrich.com During peptide synthesis, HPLC is invaluable for monitoring the completeness of coupling and deprotection steps.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of Fmoc-D-2-Fluoro-4-chlorophenylalanine
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on specific system, but typically in the mid-to-late gradient |
| Purity Specification | ≥98% |
Mass Spectrometry (MS) for Identity Confirmation and Impurity Profiling
Mass Spectrometry is an indispensable tool for confirming the molecular identity of Fmoc-D-2-Fluoro-4-chlorophenylalanine and its peptide conjugates by providing a highly accurate mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common technique used for these types of molecules, as it is a soft ionization method that typically keeps the parent molecule intact.
For Fmoc-D-2-Fluoro-4-chlorophenylalanine (Molecular Formula: C₂₄H₁₉ClFNO₄), the expected monoisotopic mass is approximately 439.86 g/mol . chemimpex.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry can confirm the elemental composition with high accuracy, distinguishing the target compound from impurities that may have similar nominal masses.
Tandem mass spectrometry (MS/MS) is employed for structural confirmation and impurity profiling. In an MS/MS experiment, the parent ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. A characteristic fragmentation pattern for Fmoc-protected amino acids involves the neutral loss of the Fmoc group or related fragments. nih.gov For instance, a common fragmentation involves the cleavage of the bond between the fluorenylmethoxy group and the carbonyl, leading to characteristic ions. This fragmentation pattern is crucial for confirming the identity of the amino acid and for sequencing peptides containing it.
Table 2: Expected Mass Spectrometry Data for Fmoc-D-2-Fluoro-4-chlorophenylalanine
| Analysis Mode | Ion | Expected m/z | Information Provided |
| Full Scan (Positive) | [M+H]⁺ | ~440.87 | Confirms molecular weight of the intact molecule. |
| Full Scan (Negative) | [M-H]⁻ | ~438.85 | Confirms molecular weight of the intact molecule. |
| Tandem MS (MS/MS) | Fragment Ions | Variable | Provides structural information, confirms the presence of the Fmoc group and the amino acid core. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information regarding the chemical structure of Fmoc-D-2-Fluoro-4-chlorophenylalanine at the atomic level. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR experiments is used for unambiguous assignment of all atoms in the molecule.
The ¹H NMR spectrum will show characteristic signals for the protons of the Fmoc group (typically in the aromatic region around 7.2-7.9 ppm), the α-proton of the amino acid, the β-protons, and the protons on the di-substituted phenyl ring. The presence of both fluorine and chlorine on the phenyl ring will result in a complex splitting pattern for the aromatic protons of the side chain.
¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds. nih.govjeolusa.com It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. researchgate.net Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides crucial connectivity information, confirming the position of the fluorine atom on the phenyl ring. The magnitude of these coupling constants can also provide insights into the conformation of the molecule. nih.gov
Table 3: Notional ¹H NMR Chemical Shift Ranges for Key Protons in Fmoc-D-2-Fluoro-4-chlorophenylalanine
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Fmoc Aromatic Protons | 7.20 - 7.90 | Multiplets |
| Phenylalanine Aromatic Protons | 6.90 - 7.40 | Complex Multiplets (due to F and Cl substitution) |
| α-CH | 4.30 - 4.70 | Multiplet |
| β-CH₂ | 3.10 - 3.50 | Multiplets (Diastereotopic) |
| Fmoc CH & CH₂ | 4.10 - 4.40 | Multiplets |
Note: Expected shifts are illustrative and can vary based on solvent and other experimental conditions.
Computational and Theoretical Studies on Fmoc D 2 Fluoro 4 Chlorophe Containing Systems
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. For peptides containing Fmoc-D-2-Fluoro-4-chlorophe, MD simulations can elucidate the influence of the halogenated aromatic side chain on the peptide's conformational landscape and its interactions with its environment.
The presence of both fluorine and chlorine atoms on the phenyl ring of the phenylalanine residue introduces significant steric and electronic perturbations. MD simulations can reveal how these substitutions affect the dihedral angles of the peptide backbone and the side chain's rotameric preferences. The fluorine atom at the 2-position and the chlorine atom at the 4-position can influence the local conformation through steric hindrance and electrostatic interactions, potentially favoring specific secondary structures like β-turns or helical motifs in the peptide.
Furthermore, MD simulations are instrumental in analyzing intermolecular interactions. For instance, in a protein-peptide complex, simulations can detail the interactions between the 2-fluoro-4-chlorophenyl group and the receptor's binding pocket. These interactions can include van der Waals forces, electrostatic interactions, and halogen bonds, where the chlorine or fluorine atom acts as a halogen bond donor. The strength and geometry of these interactions, which are crucial for binding affinity and specificity, can be quantified through simulation.
An illustrative example of interaction energies that can be derived from such simulations is presented in the table below, showcasing hypothetical interaction energy components between the modified phenylalanine side chain and a binding pocket.
| Interaction Type | Energy (kcal/mol) | Contributing Atoms |
|---|---|---|
| Van der Waals | -5.2 | Phenyl ring with hydrophobic residues |
| Electrostatic | -3.1 | C-F and C-Cl dipoles with polar residues |
| Halogen Bonding | -1.5 | Chlorine atom with a carbonyl oxygen |
These simulations provide a dynamic picture of how the unique properties of this compound can be leveraged to design peptides with desired conformational and binding characteristics.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure, properties, and reactivity of molecules. For this compound, QC methods can precisely quantify the effects of the fluorine and chlorine substituents on the phenylalanine side chain.
The high electronegativity of fluorine and the polarizability of chlorine significantly alter the electron distribution of the aromatic ring. QC calculations can map the electrostatic potential surface of the amino acid, identifying regions of positive and negative potential that govern non-covalent interactions. For example, the fluorine atom induces a localized region of negative potential on the aromatic ring, while the chlorine atom can participate in halogen bonding. rsc.org These calculations provide insights into how the halogenated residue will interact with other molecules at an electronic level. rsc.org
QC calculations are also essential for understanding the reactivity of the amino acid during peptide synthesis. The electronic properties of the aromatic ring can influence the reactivity of the adjacent peptide bonds. Moreover, understanding the charge distribution is crucial for parameterizing the force fields used in molecular dynamics simulations, ensuring their accuracy.
A hypothetical data table derived from QC calculations, illustrating the impact of halogenation on the electronic properties of the phenylalanine side chain, is shown below.
| Property | Phenylalanine | 2-Fluoro-4-chlorophenylalanine |
|---|---|---|
| Dipole Moment (Debye) | 1.8 | 3.5 |
| Quadrupole Moment (Buckingham) | -8.5 | -6.2 |
| HOMO-LUMO Gap (eV) | 5.8 | 5.5 |
These calculations are fundamental to a rational design approach, allowing for the fine-tuning of electronic properties to achieve desired molecular recognition and reactivity.
Predictive Modeling for Peptide Synthesis Success and Product Quality
The synthesis of peptides, particularly those containing unnatural amino acids, can be challenging. Predictive modeling, often employing machine learning algorithms, has emerged as a valuable tool to forecast the success of peptide synthesis and the quality of the final product.
For peptides incorporating this compound, predictive models can assess the likelihood of successful coupling reactions and identify potential side reactions. These models are typically trained on large datasets of synthesized peptides, learning the relationships between amino acid sequence, coupling conditions, and synthesis outcomes. The inclusion of unnatural amino acids like this compound in these datasets is crucial for improving the predictive power of these models for novel peptide sequences.
These predictive tools can help in the early stages of peptide design by flagging sequences that are likely to be difficult to synthesize. Factors such as the steric bulk of the halogenated phenylalanine and its electronic properties can influence the efficiency of peptide bond formation. For example, a model might predict a lower coupling efficiency for this compound compared to its natural counterpart, prompting the use of optimized coupling reagents or longer reaction times.
A simplified table illustrating the output of a predictive model for the synthesis of a peptide containing this compound is provided below.
| Peptide Sequence Segment | Predicted Coupling Efficiency (%) | Risk of Side Reaction |
|---|---|---|
| -Gly-Phe- | 99.5 | Low |
| -Gly-(D-2-Fluoro-4-chlorophe)- | 97.8 | Moderate |
By integrating these predictive models into the workflow of peptide synthesis, researchers can save time and resources, ultimately accelerating the development of novel peptide-based therapeutics and research tools.
Future Directions and Emerging Research Avenues
Exploration of Novel Chemoenzymatic or Biological Synthetic Methodologies
The conventional chemical synthesis of non-canonical amino acids like Fmoc-D-2-Fluoro-4-chlorophenylalanine is often a multi-step process that can be resource-intensive. Emerging research is increasingly focused on chemoenzymatic and biocatalytic approaches to create these complex molecules more efficiently and with high stereoselectivity. nih.govoup.com
Enzymes, with their inherent specificity, offer a powerful tool for synthesizing chiral compounds. nih.govresearchgate.net Future work will likely involve the discovery and engineering of enzymes capable of producing halogenated D-amino acids. Key areas of exploration include:
Directed Evolution of Enzymes: Techniques like directed evolution can be used to modify existing enzymes, such as aminotransferases or ammonia (B1221849) lyases, to accept unnatural substrates and catalyze the synthesis of specific D-amino acids. nih.govresearchgate.net This approach could lead to biocatalysts tailored for the production of 2-Fluoro-4-chlorophenylalanine.
Genome Mining for Novel Biocatalysts: Advances in genomics and sequencing can facilitate the discovery of new enzymes from various organisms with novel catalytic functions, including those that can perform halogenation or synthesize D-amino acids. digitellinc.com
One-Pot Chemoenzymatic Systems: Combining enzymatic reactions with chemical transformations in a single reaction vessel can streamline the synthesis process. oup.commdpi.com For instance, an enzymatic step could establish the D-stereochemistry, followed by a chemical step for halogenation, or vice-versa.
| Synthetic Methodology | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Directed Evolution | Engineering existing enzymes to alter their substrate specificity and catalytic activity. | High stereoselectivity, milder reaction conditions, environmentally friendly. | Modifying aminotransferases or racemases for halogenated phenylalanine derivatives. |
| Genome Mining | Searching genomic databases for novel enzymes with desired catalytic functions. | Discovery of entirely new biocatalytic pathways and enzymes. | Identifying natural halogenases or D-amino acid producing enzymes. pnas.org |
| Chemoenzymatic Synthesis | A hybrid approach that combines both chemical and enzymatic steps in a synthetic route. oup.com | Leverages the strengths of both catalysis types for complex transformations. | Developing one-pot reactions for the efficient synthesis of Fmoc-D-2-Fluoro-4-chlorophenylalanine. |
Expansion of Bioactive Peptide Libraries Incorporating Halogenated D-Amino Acids
The inclusion of Fmoc-D-2-Fluoro-4-chlorophenylalanine in peptide synthesis is a strategic approach to enhance the properties of bioactive peptides. nih.gov The D-configuration provides resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide therapeutics. nih.govlifetein.comnih.gov The halogen atoms (fluorine and chlorine) can modulate the peptide's conformation, binding affinity, and lipophilicity. nih.govnih.gov
Future research will focus on systematically creating and screening diverse peptide libraries containing this and other halogenated D-amino acids to discover novel therapeutic leads. acs.orgnih.gov Key avenues include:
Combinatorial Chemistry: Generating large libraries of peptides where Fmoc-D-2-Fluoro-4-chlorophenylalanine is incorporated at various positions to explore its effect on bioactivity. genosphere-biotech.com
Phage Display and other Display Technologies: Utilizing biological platforms like phage display to screen vast libraries of peptides containing unnatural amino acids against therapeutic targets. acs.orgnih.govtangobio.com
Structure-Activity Relationship (SAR) Studies: Detailed investigation of how the position and presence of the halogenated D-amino acid influence the peptide's structure and function. researchgate.net
Advanced Applications in Targeted Delivery and Diagnostic Agent Development
Peptides containing unnatural amino acids are promising candidates for targeted drug delivery and the development of diagnostic agents. The unique properties of Fmoc-D-2-Fluoro-4-chlorophenylalanine can be harnessed for these advanced applications.
Targeted Drug Delivery: Peptides incorporating this amino acid can be designed to bind with high specificity to receptors overexpressed on diseased cells, such as cancer cells. The enhanced stability due to the D-amino acid ensures that the peptide can reach its target intact. nih.govlifetein.com The peptide can be conjugated to a cytotoxic drug, delivering it directly to the site of action and minimizing off-target effects.
Diagnostic Imaging: The fluorine atom (specifically, the ¹⁸F isotope) can be used as a positron-emitting radiolabel for Positron Emission Tomography (PET) imaging. Peptides containing ¹⁸F-labeled 2-Fluoro-4-chlorophenylalanine could serve as highly specific imaging agents for diagnosing and monitoring diseases. The D-amino acid backbone would again contribute to a longer circulation time, allowing for better imaging quality.
Development of High-Throughput Screening Platforms for Peptides Containing Unnatural Amino Acids
The expansion of peptide libraries with non-canonical amino acids necessitates the development of robust high-throughput screening (HTS) platforms to efficiently identify bioactive candidates. creative-peptides.commdpi.com Traditional screening methods may not be suitable for the vast number of compounds generated.
Future directions in this area will likely involve:
Cell-Based Assays: Designing cell-based assays in microplate formats to rapidly screen large numbers of peptides for desired biological activities, such as receptor binding or inhibition of protein-protein interactions. creative-peptides.com
Label-Free Detection Technologies: Employing techniques like surface plasmon resonance (SPR) or mass spectrometry to screen for peptide-target interactions without the need for fluorescent or radioactive labels.
Computational and In Silico Screening: Utilizing computational modeling and machine learning algorithms to predict the bioactivity of peptides containing unnatural amino acids, thereby prioritizing candidates for experimental testing. rsc.org This can significantly reduce the time and cost associated with screening large libraries.
The development of these platforms will be crucial for unlocking the full potential of peptide libraries incorporating Fmoc-D-2-Fluoro-4-chlorophenylalanine and other novel building blocks. nih.govacs.org
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of studies using this compound?
- Methodological Answer :
- Feasible : Pilot-scale synthesis to confirm reagent availability and reaction scalability.
- Novel : Focus on unexplored applications (e.g., halogen bonding in peptide-drug conjugates).
- Ethical : Ensure waste disposal complies with regulations for halogenated organics.
- Relevant : Align with trends in targeted drug delivery or biomaterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
